N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a benzothieno-pyrimidine derivative characterized by a hexahydrobenzothienopyrimidinone core functionalized with a prop-2-en-1-yl (allyl) group at position 3 and a sulfanyl-linked acetamide moiety substituted with a 4-methylphenyl group. The allyl substituent may confer unique reactivity or binding properties, while the acetamide group enhances solubility and bioavailability .
Properties
Molecular Formula |
C22H23N3O2S2 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N3O2S2/c1-3-12-25-21(27)19-16-6-4-5-7-17(16)29-20(19)24-22(25)28-13-18(26)23-15-10-8-14(2)9-11-15/h3,8-11H,1,4-7,12-13H2,2H3,(H,23,26) |
InChI Key |
KGEDVCGVFTXUHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps:
- Formation of the Benzothieno[2,3-d]pyrimidine Core : This step typically involves the cyclization of appropriate precursors under controlled conditions.
- Introduction of the Prop-2-en-1-yl Group : This can be achieved through alkylation reactions using suitable alkylating agents.
- Attachment of the Sulfanylacetamide Group : This step involves the reaction of the intermediate with a sulfanylacetamide derivative under specific conditions.
- Final Coupling with 4-Methylphenyl Group : This is usually done through a coupling reaction, such as a Suzuki or Heck reaction, to introduce the 4-methylphenyl group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.
- Substitution : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
- Oxidation : Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction : Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
- Substitution : Reagents such as nitric acid for nitration or bromine for bromination are commonly used.
- Oxidation : Sulfoxides or sulfones.
- Reduction : Hydroxyl derivatives.
- Substitution : Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers.
- Industry : Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The benzothieno[2,3-d]pyrimidine core can interact with nucleic acids, potentially interfering with DNA replication or transcription. These interactions can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Ethoxyphenyl vs. Allyl Substitution
The analog 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide () replaces the allyl group with a 4-ethoxyphenyl substituent. Ethoxy groups are electron-donating, which may stabilize charge interactions in enzymatic active sites compared to the allyl group’s electron-rich but sterically smaller profile .
Ethyl vs. Allyl Substitution
In N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (), the allyl group is replaced with an ethyl substituent. This analog also features a pyrimidinylsulfamoyl group, increasing polarity and hydrogen-bonding capacity .
Variations in the Acetamide Moiety
4-Methylphenyl vs. Chloro-Methoxy-Methylphenyl
The compound N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () replaces the 4-methylphenyl group with a chloro-methoxy-methylphenyl substituent. The methoxy group may improve metabolic resistance compared to the methyl group .
4-Ethylphenyl vs. 4-Methylphenyl
N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () features a 4-ethylphenyl acetamide group. The ethyl chain increases hydrophobicity, which may enhance binding to hydrophobic enzyme pockets but reduce solubility. Comparative studies suggest ethyl groups marginally improve potency in kinase inhibition assays compared to methyl substituents .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
The allyl-substituted compound likely exhibits moderate solubility due to the polar sulfanyl and acetamide groups, though its hexahydrobenzothienopyrimidine core is inherently lipophilic. Analogs with ethoxy or pyrimidinylsulfamoyl groups (e.g., ) show enhanced solubility in polar solvents, as evidenced by crystallinity data .
Binding Affinity and Selectivity
Docking studies () suggest that allyl-substituted benzothieno-pyrimidines exhibit strong interactions with kinase ATP-binding pockets due to the allyl group’s planar geometry and π-orbital overlap. In contrast, ethyl or ethoxyphenyl analogs may prioritize hydrophobic interactions, reducing selectivity for specific kinase isoforms .
Biological Activity
N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features a sulfanyl linkage and a pyrimidine core that may contribute to various biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 396.49 g/mol. The compound's structure includes:
- Sulfanyl Group : Enhances biological activity through potential interactions with target proteins.
- Pyrimidine Core : Known for its role in nucleic acid synthesis and as a scaffold for various pharmacological agents.
The biological activity of N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes by binding to their active sites.
- Receptor Modulation : It may modulate receptors involved in signaling pathways that affect cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds similar to N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. A study demonstrated that derivatives within this chemical class showed activity against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.20 µg/mL |
| Escherichia coli | 0.30 µg/mL |
| Pseudomonas aeruginosa | 0.30 µg/mL |
These findings suggest that the compound could serve as a foundation for developing new antibiotics.
Anticancer Potential
In vitro studies have shown that compounds containing the pyrimidine scaffold can target cancer cell lines effectively. The mechanism often involves:
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating by interfering with their cycle.
A recent case study evaluated the cytotoxic effects of similar compounds on human cancer cell lines (e.g., HeLa and MCF7) and found IC50 values ranging from 10 to 50 µM, indicating promising anticancer activity.
Case Study 1: Antimicrobial Efficacy
In a comparative study of various derivatives of pyrimidine compounds against Staphylococcus aureus and Escherichia coli:
- Results : The tested derivatives showed enhanced antimicrobial activity compared to standard antibiotics like ampicillin.
Case Study 2: Anticancer Activity
A study focused on the effects of pyrimidine derivatives on HeLa cells revealed:
- Findings : The compound induced significant apoptosis at concentrations above 25 µM after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
